1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride
Description
Properties
Molecular Formula |
C10H9ClN4 |
|---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H8N4.ClH/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7;/h1-6H,(H2,11,13);1H/i4+1,5+1,8+1; |
InChI Key |
DSPLNNJIMIPTPE-LXHLNCTRSA-N |
Isomeric SMILES |
C1=CC2=NC3=C(N2C=C1)N=[13C]([13CH]=[13CH]3)N.Cl |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
The preparation usually involves:
Step 1: Formation of Intermediate Amines
Primary amines are reacted with carbonyl compounds in the presence of triethylamine and methanol to form imines, which are then reduced with sodium borohydride (NaBH4) to yield N-alkyl or N-benzylamines. This step is crucial for building the nitrogen framework required for the triazatricyclo core.- Reaction conditions: Room temperature stirring, cooling to 0 °C for NaBH4 addition, followed by extraction and purification by flash chromatography.
- Yield and purity are monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Step 2: Cyclization to Form the Triazatricyclo Core
The amine intermediates undergo intramolecular cyclization reactions, often facilitated by aldehydes or other carbonyl compounds, to form the tricyclic system. Refluxing in methanol with acid catalysis (e.g., HCl) is used to promote ring closure.- This step may involve lithium aluminum hydride (LiAlH4) reduction to stabilize intermediates.
- The reaction progress is monitored by TLC and NMR.
Step 3: Functional Group Modifications
Additional substitutions, such as methylation at the 10-position or other modifications, are introduced via selective alkylation or acylation reactions under controlled conditions.- Solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used.
- Catalysts may be employed to optimize yield and selectivity.
Step 4: Formation of Hydrochloride Salt
The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing compound stability and solubility.- Typically performed in methanol under reflux conditions.
- The salt is isolated by precipitation or crystallization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Imine Formation | Primary amine + carbonyl + triethylamine | Room temp | Methanol | Stir until complete by TLC |
| Imine Reduction | NaBH4 | 0 °C to RT | Methanol | Slow addition, monitor by TLC |
| Cyclization | Aldehyde + amine + acid catalyst (HCl) | Reflux | Methanol | 16 hours typical |
| Reduction | LiAlH4 | 0 °C to RT | THF | Quench with sodium sulfate |
| Alkylation/Modification | Alkyl halides or methylating agents | Varies | DMSO/Ethanol | Catalyst presence may be required |
| Salt Formation | HCl (concentrated) | Reflux | Methanol | Precipitation/crystallization |
Analytical Monitoring and Characterization
- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR confirm structural integrity and substitution patterns.
- Chemical shifts and coupling constants match expected values for the triazatricyclo structure.
- Mass Spectrometry: Confirms molecular weight and purity.
- Purification: Flash chromatography on silica gel is standard for isolating pure intermediates and final product.
Example Synthesis Data Extract
| Compound Intermediate | ^1H NMR (300 MHz, CDCl3) | ^13C NMR (75 MHz, CDCl3) | Yield (%) | Notes |
|---|---|---|---|---|
| N-benzyl-1-phenylethanamine | δ 7.46–7.26 (aromatic), 3.88 (q) | δ 145.68, 140.76, 128.54 (aromatic) | ~85 | Matches literature values |
| 2-(benzylamino)-2-phenylethanol | δ 7.47–7.24 (aromatic), 3.89–3.55 | δ 140.53, 128.74, 66.83 | ~75 | Intermediate for cyclization |
| (S)-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | δ 7.19–7.02, 4.13 (d) | δ 173.53, 134.83, 52.16 | ~80 | Precursor for ring closure |
Summary of Research Findings
- The preparation of 1,3,8-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride is a multi-step process involving amine synthesis, cyclization, functionalization, and salt formation.
- Reaction conditions such as temperature, solvent, and reagent stoichiometry are critical for optimizing yield and purity.
- Analytical techniques including TLC, NMR, and mass spectrometry are essential for monitoring each step.
- The hydrochloride salt form enhances compound stability for further applications.
Chemical Reactions Analysis
Types of Reactions
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often require the use of catalysts and specific solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Chemical Structure and Properties
- IUPAC Name : 1,3,8-Triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaen-4-amine hydrochloride.
- Molecular Formula : Presumed to be C₁₂H₁₃N₄·HCl (exact formula depends on substituents; see and for analogous compounds) .
- Molecular Weight : Estimated ~250–300 g/mol (based on similar tricyclic amines in and ).

- Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt form, as seen in clomipramine hydrochloride () .
- Lewis Acid-Mediated Cyclization : TiCl₄ can catalyze the formation of tricyclic complexes from hexahydrotriazines () .
- Condensation Reactions: Similar compounds (e.g., imiquimod derivatives) are prepared by refluxing hydrazides with aldehydes in ethanol () .
Potential Applications
- Central Nervous System (CNS) Activity: Tricyclic amines like nortriptyline () target neurotransmitter reuptake, but this compound’s distinct triaza system may confer unique receptor interactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Pharmacological Implications
Core Ring System: The target compound features a 1,3,8-triazatricyclo[7.4.0.0²,⁷]tridecahexaene core, distinct from imiquimod’s 3,5,8-triazatricyclo[7.4.0.0²,⁶]tridecahexaene system ( vs. 7). This positional variance in nitrogen atoms may alter receptor binding specificity .
Substituents and Salt Forms :
- The 4-amine group in the target compound contrasts with imiquimod’s 7-amine , which is critical for TLR7/8 binding . Hydrochloride salts enhance solubility but may limit blood-brain barrier permeability compared to free bases () .
Biological Activity
1,3,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine; hydrochloride is a complex heterocyclic compound characterized by a unique tricyclic structure that incorporates nitrogen atoms within its framework. This compound has garnered attention due to its potential biological activities and therapeutic applications.
- Molecular Formula : C10H9ClN4
- Molecular Weight : 223.63 g/mol
- CAS Number : 1980075-70-4
The compound's structure features multiple double bonds and nitrogen atoms that contribute to its reactivity and interaction with biological targets .
Antimicrobial Properties
Research indicates that 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine; hydrochloride exhibits significant antimicrobial activity. It has been evaluated against various pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | High antibacterial activity |
| Staphylococcus aureus | Effective against Gram-positive bacteria |
| Candida albicans | Antifungal activity |
In comparative studies with commercial antibiotics such as Imipenem and Nystatin, this compound showed superior efficacy .
Anticancer Activity
The compound has also been studied for its anticancer properties. It acts as an enzyme inhibitor and modulates cellular signaling pathways associated with cancer progression. Specifically, it has shown inhibitory effects on ecto-nucleotide triphosphate diphosphohydrolase (ENPP2), which is involved in various pathological conditions including cancer .
The mechanism of action of 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine; hydrochloride involves:
- Binding to Specific Receptors : The compound can bind to particular receptors or enzymes in the body.
- Modulation of Enzyme Activity : It influences the activity of enzymes involved in metabolic pathways.
These interactions can lead to therapeutic effects across a range of diseases .
Study 1: Antimicrobial Efficacy
A study conducted by Abdel-Rahman et al. demonstrated that the synthesized derivatives of triazatricyclo compounds exhibited enhanced antibacterial and antifungal properties compared to standard treatments .
Study 2: Anticancer Potential
Another research effort focused on the compound's ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways. The results indicated a significant reduction in tumor growth in preclinical models .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,3,8-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaen-4-amine hydrochloride, and what challenges arise during its multi-step synthesis?
- Answer : Synthesis involves sequential ring closure and functional group introduction. For example, tricyclic cores are often constructed via cycloaddition or catalytic coupling reactions, followed by amine hydrochloridation under acidic conditions . Key challenges include controlling regioselectivity in polycyclic systems and minimizing byproducts during heteroatom incorporation. Reaction optimization (e.g., temperature gradients, solvent polarity adjustments) is critical for yield improvement.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Answer :
- X-ray crystallography : Resolve bond angles and ring conformations to confirm the tricyclic framework .
- NMR spectroscopy : Use ¹H/¹³C NMR to identify proton environments (e.g., amine protons at δ 2.5–3.5 ppm) and heterocyclic carbons .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak matching C₁₀H₁₃N₄Cl) and fragmentation patterns .
Q. What preliminary assays are suitable for screening its bioactivity, particularly in neurological or immunomodulatory contexts?
- Answer :
- In vitro receptor binding assays : Test affinity for serotonin/norepinephrine transporters (common in tricyclic analogs) using radiolabeled ligands .
- Immune cell profiling : Monitor cytokine release (e.g., IL-6, TNF-α) in macrophage or dendritic cell cultures, as seen in structurally related immunomodulators .
- Neuroprotection models : Assess viability in neuronal cell lines under oxidative stress (e.g., H₂O₂-induced apoptosis) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets, such as G-protein-coupled receptors (GPCRs)?
- Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding poses in GPCRs (e.g., serotonin receptors) based on tricyclic pharmacophores .
- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .
- QSAR studies : Correlate substituent effects (e.g., halogenation) with activity trends across analogs .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Answer :
- Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Cross-verify results using disparate methods (e.g., fluorescence-based vs. radiometric assays) .
- Meta-analysis : Pool data from multiple studies to identify outliers and adjust for batch effects .
Q. How can researchers optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
- Answer :
- Salt forms : Test alternative counterions (e.g., sulfate, citrate) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance systemic delivery .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Answer :
- HPLC-MS : Use C18 columns with gradient elution (e.g., 0.1% TFA in H₂O/ACN) to separate and quantify impurities .
- Elemental analysis : Verify stoichiometry of C, H, N, and Cl .
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate content .
Q. How should researchers design dose-response studies to evaluate toxicity in preclinical models?
- Answer :
- Acute toxicity : Administer escalating doses (10–100 mg/kg) in rodent models, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
- Subchronic studies : Conduct 28-day dosing with recovery phases to identify reversible effects .
- Mechanistic toxicology : Use transcriptomics (RNA-seq) to map pathways affected at toxic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

